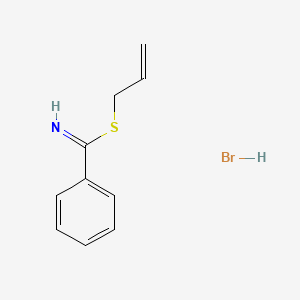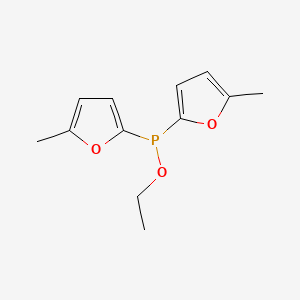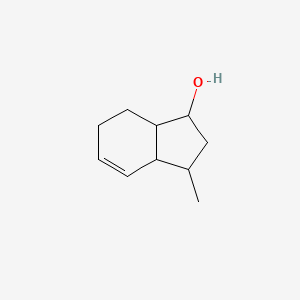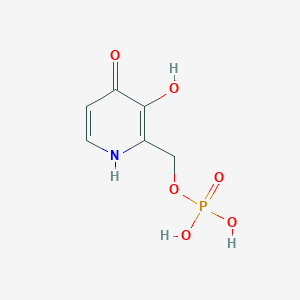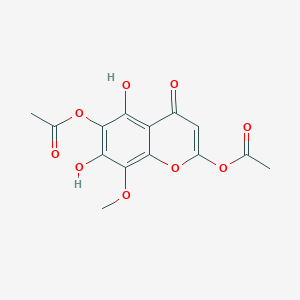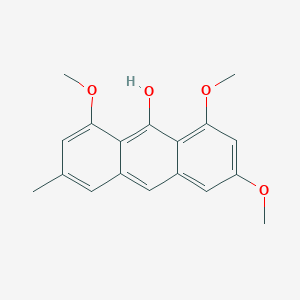
9-Anthracenol, 1,3,8-trimethoxy-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Anthracenol, 1,3,8-trimethoxy-6-methyl- is an organic compound belonging to the anthracene family. This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, substituted with hydroxyl and methoxy groups. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- typically involves multi-step organic reactions. One common method starts with the methylation of anthracene derivatives, followed by hydroxylation and methoxylation. Specific conditions such as the use of methyl iodide for methylation, and methanol in the presence of a base for methoxylation, are often employed. The hydroxylation step can be achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are crucial to enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The hydroxyl group in 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- can undergo oxidation to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives, particularly affecting the anthracene core.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Anthraquinones.
Reduction: Dihydroanthracenes.
Substitution: Various substituted anthracenes depending on the electrophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Photochemistry: Its unique structure makes it useful in studying photochemical reactions and processes.
Biology:
Fluorescent Probes: Due to its aromatic nature, it can be used in the development of fluorescent probes for biological imaging.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Dyes and Pigments: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Organic Electronics: Employed in the development of organic semiconductors and other electronic materials.
Wirkmechanismus
The mechanism by which 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- exerts its effects is largely dependent on its ability to participate in various chemical reactions. The hydroxyl and methoxy groups can engage in hydrogen bonding and electron-donating interactions, influencing the compound’s reactivity and interaction with other molecules. These interactions can affect molecular targets such as enzymes or receptors in biological systems, leading to specific biochemical pathways being activated or inhibited.
Vergleich Mit ähnlichen Verbindungen
9-Anthracenemethanol: Another anthracene derivative with a hydroxymethyl group.
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone: A compound with multiple hydroxyl and methoxy groups on an anthraquinone core.
8-Hydroxy-1,2,3-trimethoxy-6-methyl-9,10-anthraquinone: Similar in structure but with a different substitution pattern.
Uniqueness: 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications such as photochemistry and the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
138370-20-4 |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
1,3,8-trimethoxy-6-methylanthracen-9-ol |
InChI |
InChI=1S/C18H18O4/c1-10-5-11-7-12-8-13(20-2)9-15(22-4)17(12)18(19)16(11)14(6-10)21-3/h5-9,19H,1-4H3 |
InChI-Schlüssel |
ALZTXUMPWBTBRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=C1)OC)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
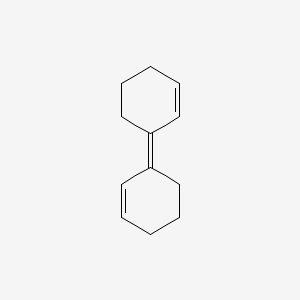
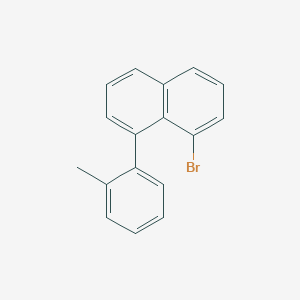

![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
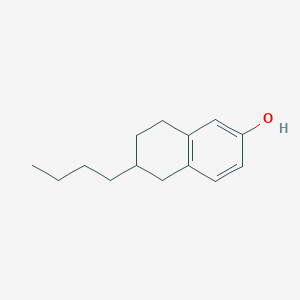
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
